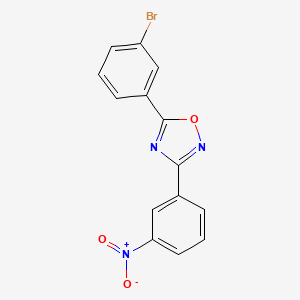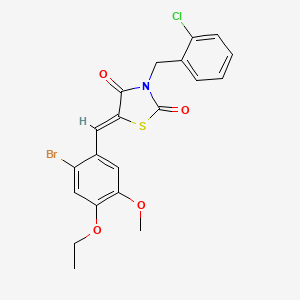![molecular formula C15H20N2O3 B4754627 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B4754627.png)
3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that is widely used for recreational purposes. It belongs to the class of phenethylamines and acts as a serotonin-norepinephrine-dopamine releasing agent. While MDMA is known for its euphoric and empathogenic effects, it has also been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide acts primarily as a serotonin-norepinephrine-dopamine releasing agent, causing the release of these neurotransmitters into the synaptic cleft. This leads to increased levels of serotonin, norepinephrine, and dopamine in the brain, which are associated with feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of cortisol and prolactin, which are associated with stress and lactation, respectively. In addition, 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide has been shown to increase oxytocin levels, which is associated with social bonding and trust.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide has several advantages and limitations for use in laboratory experiments. One advantage is its ability to induce a state of heightened empathy and sociability, which can be useful in studying social behavior and communication. However, 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide also has potential confounding effects on cognitive and emotional processes, which can make it difficult to interpret results. In addition, the use of 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide in laboratory experiments raises ethical concerns due to its potential for abuse and neurotoxicity.
Direcciones Futuras
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide. One area of interest is the development of safer and more effective methods for synthesizing 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide. Another area of interest is the exploration of 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide's potential therapeutic applications, particularly in the treatment of PTSD and anxiety disorders. Additionally, there is a need for further research on the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide use, particularly with regards to neurotoxicity and cognitive function. Finally, research is needed to better understand the mechanisms underlying 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide's effects on social behavior and communication.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders. Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide-assisted psychotherapy can significantly reduce symptoms of PTSD and anxiety, with long-lasting effects. 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide has also been studied for its potential use in the treatment of depression, addiction, and end-of-life anxiety in terminally ill patients.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-17(2)9-3-8-16-15(18)7-5-12-4-6-13-14(10-12)20-11-19-13/h4-7,10H,3,8-9,11H2,1-2H3,(H,16,18)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYXJLQAQYUAFV-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C=CC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4754549.png)
![ethyl 5-[({3-[2-(acetylamino)phenyl]-2-quinoxalinyl}oxy)methyl]-2-furoate](/img/structure/B4754550.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B4754571.png)
![4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4754574.png)
![4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B4754578.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4754597.png)
![5-methyl-4-[({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4754600.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4754605.png)
![4-(3-methylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4754615.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[2-(4-bromo-1H-pyrazol-1-yl)-1-methylethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4754617.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4754620.png)
![N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4754638.png)
